(Acetylacetonato)(1,5-cyclooctadiene)rhodium(I)

Catalog No.
S640416
CAS No.
12245-39-5
M.F
C13H20O2Rh
M. Wt
311.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Acetylacetonato)(1,5-cyclooctadiene)rhodium(I)

CAS Number

12245-39-5

Product Name

(Acetylacetonato)(1,5-cyclooctadiene)rhodium(I)

IUPAC Name

cycloocta-1,5-diene;(Z)-4-hydroxypent-3-en-2-one;rhodium

Molecular Formula

C13H20O2Rh

Molecular Weight

311.20 g/mol

InChI

InChI=1S/C8H12.C5H8O2.Rh/c1-2-4-6-8-7-5-3-1;1-4(6)3-5(2)7;/h1-2,7-8H,3-6H2;3,6H,1-2H3;/b;4-3-;

InChI Key

BUYVJWVYKPKZEX-LWFKIUJUSA-N

SMILES

CC(=CC(=O)C)O.C1CC=CCCC=C1.[Rh]

Synonyms

acetylacetonate-1,5-cyclooctadiene rhodium I, RhacacCod

Canonical SMILES

CC(=CC(=O)C)O.C1CC=CCCC=C1.[Rh]

Isomeric SMILES

C/C(=C/C(=O)C)/O.C1CC=CCCC=C1.[Rh]

Catalysis

(Acetylacetonato)(1,5-cyclooctadiene)rhodium(I) serves as a catalyst for numerous organic transformations, including:

  • Hydrogenation: Rh(acac)(COD) effectively catalyzes the hydrogenation of various unsaturated substrates, such as alkenes, alkynes, and carbonyl compounds. This process involves the addition of hydrogen (H₂) across the double or triple bond, leading to saturated products.
  • Asymmetric Hydrogenation: Rh(acac)(COD) can be employed in asymmetric hydrogenation reactions, where one enantiomer is selectively formed over the other. This characteristic makes it valuable for the synthesis of chiral molecules, crucial in pharmaceutical development.
  • Hydroformylation: Rh(acac)(COD) catalyzes the hydroformylation reaction, converting alkenes into aldehydes with high regio- and stereo-selectivity. This reaction is essential for the production of various industrial chemicals and intermediates.
  • Carbozincation Reactions: Rh(acac)(COD) finds application in carbozincation reactions, which involve the introduction of a zinc-carbon (Zn-C) bond into organic molecules. These reactions are valuable for constructing complex carbon frameworks with diverse functionalities.
  • Silylation of Aryl Electrophiles: Rh(acac)(COD) can catalyze the silylation of aryl electrophiles, introducing a silyl group (SiR₃) onto aromatic rings. This reaction is useful for protecting functional groups and controlling reactivity in organic synthesis.

(Acetylacetonato)(1,5-cyclooctadiene)rhodium(I), often abbreviated as Rh(acac)(COD), is a coordination compound comprising rhodium, acetylacetone, and 1,5-cyclooctadiene. This compound is characterized by its unique structure where the rhodium atom is coordinated to the acetylacetonato ligand and the diene ligand, 1,5-cyclooctadiene. The molecular formula for this compound is C13H19O2RhC_{13}H_{19}O_{2}Rh, with a molecular weight of approximately 310.19 g/mol . Rhodium, a member of the platinum group metals, is known for its catalytic properties and high resistance to corrosion.

  • Toxicity: Limited data available on the specific toxicity of Rh(acac)(cod). However, rhodium compounds can be harmful upon ingestion, inhalation, or skin contact [].
  • Flammability: Likely combustible based on the presence of organic ligands [].
  • Reactivity: Air and light sensitive, can react with strong oxidizing agents [, ].

Safety Precautions:

  • Handle Rh(acac)(cod) with appropriate personal protective equipment (PPE) like gloves, safety glasses, and a fume hood.
  • Follow proper laboratory waste disposal procedures for rhodium compounds.
, primarily as a catalyst. Key reaction types include:

  • Oxidation: The compound can be oxidized to higher oxidation states of rhodium.
  • Reduction: It can be reduced to form rhodium(0) complexes.
  • Substitution: Ligand substitution reactions are common, allowing for the replacement of acetylacetonato or cyclooctadiene ligands with other ligands such as phosphines or amines .

Common reagents used in these reactions include oxygen and hydrogen peroxide for oxidation, and hydrogen gas or sodium borohydride for reduction.

The synthesis of (Acetylacetonato)(1,5-cyclooctadiene)rhodium(I) typically involves the following steps:

  • Starting Materials: Rhodium trichloride, acetylacetone, 1,5-cyclooctadiene, and a base (e.g., sodium hydroxide).
  • Reaction Conditions: The reaction is conducted in an inert atmosphere to prevent oxidation of the rhodium center.
  • Procedure:
    • Dissolve rhodium trichloride in a suitable solvent (like ethanol).
    • Add acetylacetone and stir to facilitate the reaction.
    • Introduce 1,5-cyclooctadiene while continuing to stir.
    • Add a base to neutralize any acidic byproducts and continue stirring until completion.
  • Purification: The product is purified through recrystallization .

(Acetylacetonato)(1,5-cyclooctadiene)rhodium(I) finds extensive use in catalysis:

  • Hydroformylation: It acts as a catalyst precursor in hydroformylation reactions of olefins, where it facilitates the addition of carbon monoxide and hydrogen to alkenes .
  • Hydrogenation: The compound is utilized in hydrogenation reactions to convert unsaturated compounds into saturated ones.
  • Cross-Coupling Reactions: It serves as a catalyst in various cross-coupling reactions important in organic synthesis .

Several compounds share structural or functional similarities with (Acetylacetonato)(1,5-cyclooctadiene)rhodium(I). Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
Acetylacetonato(1,3-butadiene)rhodium(I)Similar ligand structure but uses 1,3-butadieneDifferent reactivity patterns due to diene configuration
Acetylacetonato(ethylene)rhodium(I)Contains ethylene instead of cyclooctadieneOften used in different catalytic applications
Tris(acetyloacetonato)rhodium(III)Higher oxidation state with three acetylacetonate ligandsExhibits different catalytic properties due to oxidation state

These compounds highlight the versatility of rhodium coordination complexes while showcasing how variations in ligands can significantly alter their chemical behavior and applications .

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

311.05182 g/mol

Monoisotopic Mass

311.05182 g/mol

Heavy Atom Count

16

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.78%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.78%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

Explore Compound Types